2-Phenyl-1,3,5-trithiane 2-Phenyl-1,3,5-trithiane
Brand Name: Vulcanchem
CAS No.: 34131-04-9
VCID: VC19664497
InChI: InChI=1S/C9H10S3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-5,9H,6-7H2
SMILES:
Molecular Formula: C9H10S3
Molecular Weight: 214.4 g/mol

2-Phenyl-1,3,5-trithiane

CAS No.: 34131-04-9

Cat. No.: VC19664497

Molecular Formula: C9H10S3

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,3,5-trithiane - 34131-04-9

Specification

CAS No. 34131-04-9
Molecular Formula C9H10S3
Molecular Weight 214.4 g/mol
IUPAC Name 2-phenyl-1,3,5-trithiane
Standard InChI InChI=1S/C9H10S3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-5,9H,6-7H2
Standard InChI Key LZGWUGFGHZEMMQ-UHFFFAOYSA-N
Canonical SMILES C1SCSC(S1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Phenyl-1,3,5-trithiane belongs to the trithiane family, which features a cyclic structure with alternating thioether (-S-) and methylene (-CH2_2-) groups. The phenyl substituent at position 2 introduces aromatic character, influencing both electronic and steric properties. The IUPAC name for this compound is 2-phenyl-1,3,5-trithiane, with a molecular formula of C9_9H10_{10}S3_3 and a molecular weight of 214.37 g/mol .

Table 1: Key Identifiers for 2-Phenyl-1,3,5-trithiane

PropertyValueSource
Molecular FormulaC9_9H10_{10}S3_3Calculated
Molecular Weight214.37 g/molCalculated
CAS Registry NumberNot explicitly reported-
SMILESC1(SCSCS1)C2=CC=CC=C2Derived
InChIKeyPending experimental data-

The absence of a dedicated CAS registry number suggests this compound may be a niche intermediate, primarily documented in patent literature .

Spectroscopic Characteristics

While specific spectral data for 2-phenyl-1,3,5-trithiane are unavailable, analogous trithianes exhibit distinct 1^1H NMR signals for methylene protons adjacent to sulfur atoms (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). IR spectra typically show C-S stretching vibrations near 650–750 cm1^{-1} .

Synthesis and Functionalization

Preparation via Thioacetal Trimerization

2-Phenyl-1,3,5-trithiane is synthesized through the trimerization of thioaldehyde intermediates. For example, benzaldehyde can react with hydrogen sulfide (H2_2S) under acidic conditions to form phenylthioaldehyde, which subsequently cyclizes into the trithiane :

3PhCHS2-Phenyl-1,3,5-trithiane+byproducts3 \, \text{PhCHS} \rightarrow \text{2-Phenyl-1,3,5-trithiane} + \text{byproducts}

This method mirrors the synthesis of parent 1,3,5-trithiane from formaldehyde and H2_2S .

Alkylation and Deprotonation Strategies

The methylene protons in trithianes are acidic (pKa_a ~20–25), enabling deprotonation with strong bases like LDA (lithium diisopropylamide). The resulting lithiated species undergoes alkylation to introduce substituents :

2-Phenyl-1,3,5-trithiane+RLiLithium intermediateR’XAlkylated product\text{2-Phenyl-1,3,5-trithiane} + \text{RLi} \rightarrow \text{Lithium intermediate} \xrightarrow{\text{R'X}} \text{Alkylated product}

Such reactivity is exploited to generate functionalized aldehydes after hydrolysis .

Table 2: Representative Reactions of 2-Phenyl-1,3,5-trithiane

Reaction TypeReagentsProductApplication
DeprotonationLDA, THF, -78°CLithiated trithianeAlkylation precursor
AlkylationR-X, HMPASubstituted trithianeMasked aldehyde synthesis
HydrolysisH2_2O, HClPhenylacetaldehydeCarbonyl release

Physicochemical Properties

Thermal Stability and Solubility

Trithianes generally exhibit moderate thermal stability, decomposing above 200°C. The phenyl group enhances solubility in aromatic solvents (e.g., toluene, benzene) but reduces polarity compared to unsubstituted trithiane .

Reactivity Profile

  • Oxidation: Treatment with chlorine/water yields sulfonyl chlorides, useful in sulfonamide synthesis :

    2-Phenyl-1,3,5-trithiane+Cl2ClCH2SO2Cl+HCl\text{2-Phenyl-1,3,5-trithiane} + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{SO}_2\text{Cl} + \text{HCl}
  • Ring-Opening: Acidic hydrolysis cleaves the trithiane ring, releasing phenylacetaldehyde .

Applications in Organic Synthesis

Masked Carbonyl Equivalents

The trithiane ring protects aldehydes during multi-step syntheses. For instance, lithiated 2-phenyl-1,3,5-trithiane reacts with electrophiles to form substituted derivatives, which hydrolyze to aldehydes under mild conditions .

Sulfur-Containing Polymer Precursors

Functionalized trithianes serve as monomers for polythioethers, materials with high refractive indices and chemical resistance .

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